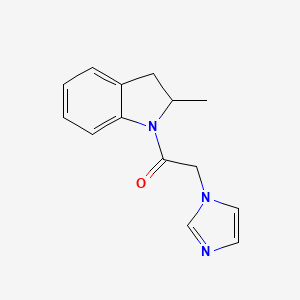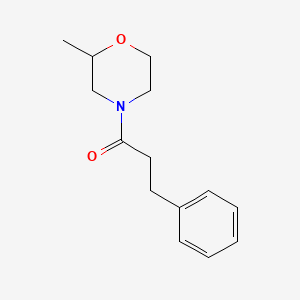
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. DMQX has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
Mécanisme D'action
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor site and preventing the activation of the receptor by glutamate. By blocking the activity of AMPA receptors, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can reduce the excitability of neurons and prevent excessive glutamate release, which is associated with various neurological disorders.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been shown to have a range of biochemical and physiological effects, including the reduction of excitatory neurotransmission, inhibition of seizures, and neuroprotection against ischemic damage. N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has also been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has several advantages as a research tool, including its high potency and selectivity for AMPA receptors, as well as its ability to cross the blood-brain barrier. However, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide also has limitations, such as its short half-life, which can limit its effectiveness in long-term experiments.
Orientations Futures
There are several potential future directions for research on N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide, including the development of more potent and selective AMPA receptor antagonists, the investigation of the role of AMPA receptors in neurological disorders, and the exploration of the therapeutic potential of N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide in combination with other drugs or therapies. Additionally, further research is needed to better understand the physiological and pathological functions of AMPA receptors in the central nervous system.
In conclusion, N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide is a potent and selective antagonist of the AMPA receptor subtype and has significant potential for therapeutic applications in various neurological disorders. Its use in scientific research has led to significant advancements in the understanding of the physiological and pathological functions of AMPA receptors in the central nervous system, and there are several potential future directions for research on N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide can be synthesized through a multistep process involving the condensation of 2,6-dimethylphenylamine with ethyl acetoacetate, followed by cyclization and subsequent amidation. The final product can be obtained through recrystallization and purification techniques.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has been widely used in scientific research for its ability to selectively block AMPA receptors, which play a crucial role in excitatory neurotransmission. The use of N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide has led to significant advancements in the understanding of the physiological and pathological functions of AMPA receptors in the central nervous system.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-11-6-5-7-12(2)17(11)20-18(22)14-10-16(21)19-15-9-4-3-8-13(14)15/h3-9,14H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBRXVOATXZEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)NC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491987.png)

![2-[(2,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7491999.png)



![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)

![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)


![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)

![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)